2-(3-chloroanilino)-6-phenyl-1H-pyrimidin-4-one
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Overview
Description
2-(3-Chloroanilino)-6-phenyl-1H-pyrimidin-4-one is a synthetic organic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of a pyrimidine ring substituted with a phenyl group and a 3-chloroanilino group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-chloroanilino)-6-phenyl-1H-pyrimidin-4-one typically involves the condensation of 3-chloroaniline with a suitable pyrimidine precursor. One common method includes the reaction of 3-chloroaniline with 6-phenyl-1H-pyrimidin-4-one under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, environmentally friendly methods, such as solvent-free synthesis, are being explored to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Chloroanilino)-6-phenyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and are carried out in polar solvents.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted anilines and pyrimidines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-chloroanilino)-6-phenyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and analgesic activities. The compound’s ability to interact with cyclin-dependent kinases and other protein kinases has been studied extensively .
Comparison with Similar Compounds
2-(3-Chloroanilino)nicotinic acid hydrazides: Known for their anti-inflammatory and analgesic activities.
Dichloroanilines: Used in the production of dyes and herbicides.
Uniqueness: 2-(3-Chloroanilino)-6-phenyl-1H-pyrimidin-4-one stands out due to its unique combination of a pyrimidine ring with a phenyl and 3-chloroanilino group. This structure imparts specific biological activities and makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(3-chloroanilino)-6-phenyl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O/c17-12-7-4-8-13(9-12)18-16-19-14(10-15(21)20-16)11-5-2-1-3-6-11/h1-10H,(H2,18,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYAFZHPQHQNHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N=C(N2)NC3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=O)N=C(N2)NC3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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